1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene
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Overview
Description
1-[4-(4-Ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene is an organic compound that belongs to the class of aromatic ethers This compound is characterized by its complex structure, which includes an ethoxyphenoxy group, a butoxy chain, and a methoxy-methylbenzene core
Preparation Methods
The synthesis of 1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethoxyphenoxy Intermediate: This step involves the reaction of 4-ethoxyphenol with an appropriate halogenated butane derivative under basic conditions to form 4-(4-ethoxyphenoxy)butane.
Coupling with Methoxy-Methylbenzene: The intermediate is then reacted with 2-methoxy-4-methylbenzene in the presence of a suitable catalyst, such as palladium, to form the final product through a coupling reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[4-(4-Ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the aromatic ring undergoes substitution with electrophiles like bromine or nitro groups under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-[4-(4-Ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Industry: It finds applications in the production of specialty chemicals, polymers, and as a component in certain formulations.
Mechanism of Action
The mechanism by which 1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, altering the activity of the target molecule. This interaction can lead to changes in biochemical pathways, resulting in the observed effects.
Comparison with Similar Compounds
Similar compounds to 1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene include:
1-[4-(4-ethoxyphenoxy)butoxy]-2-methylbenzene: Lacks the methoxy group, which may affect its reactivity and applications.
1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxybenzene: Lacks the methyl group, potentially altering its physical and chemical properties.
1-[4-(4-ethoxyphenoxy)butoxy]-4-methylbenzene: The position of the methoxy group is different, which can influence its interaction with other molecules.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and reactivity patterns compared to its analogs.
Properties
IUPAC Name |
1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-4-22-17-8-10-18(11-9-17)23-13-5-6-14-24-19-12-7-16(2)15-20(19)21-3/h7-12,15H,4-6,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRBLTFKIOKFSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCCOC2=C(C=C(C=C2)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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